molecular formula C17H20N2O2S B2897799 2-(cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034537-63-6

2-(cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2897799
CAS No.: 2034537-63-6
M. Wt: 316.42
InChI Key: PHJJMGZQEPFQPF-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a cyclopentylthio group, a pyridinylmethyl backbone, and a furan-2-yl substituent. Its molecular formula is C₁₉H₂₃N₂O₂S, with an average molecular weight of 349.47 g/mol. The compound’s structure combines sulfur-containing moieties (cyclopentylthio) and heteroaromatic systems (pyridine and furan), which are often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-17(12-22-15-4-1-2-5-15)19-10-13-8-14(11-18-9-13)16-6-3-7-21-16/h3,6-9,11,15H,1-2,4-5,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJMGZQEPFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards (Ranitidine Derivatives)

Several Ranitidine-related compounds share structural motifs with the target molecule, particularly the acetamide core and sulfur-containing groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () - Nitroacetamide
- Dimethylamino-furan
C₁₃H₂₂N₄O₄S 354.41 Nitro group at acetamide; dimethylamino-furan substituent instead of pyridine
Ranitidine Diamine Hemifumarate () - Diamine backbone
- Hemifumarate salt
C₁₃H₂₄N₄O₆S 380.43 Lacks acetamide; contains diamine and salt form
2,2’-Methylenebis(N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-N’-methyl-2-nitroethene-1,1-diamine) () - Bis-nitroethenediamine
- Methylenebis linkage
C₂₈H₄₄N₁₀O₆S₂ 700.89 Larger dimeric structure; nitroethenediamine replaces acetamide

Implications :

  • The nitro group in Ranitidine derivatives (e.g., ) may enhance electrophilicity but could increase reactivity or instability compared to the cyclopentylthio group in the target compound .
  • The pyridine-furan system in the target compound may offer improved aromatic stacking interactions versus the dimethylamino-furan systems in Ranitidine analogues .

Heterocyclic Acetamide Analogues

A structurally closer analogue is 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide ():

Parameter Target Compound 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide
Molecular Formula C₁₉H₂₃N₂O₂S C₁₅H₁₃N₄O₃S
Molecular Weight 349.47 337.36
Key Features Cyclopentylthio group; pyridin-3-yl Oxadiazole ring; pyridin-2-yl; 2-methyl-furan
Potential Applications Unknown (novel compound) Likely explored for antimicrobial or anti-inflammatory activity (based on oxadiazole’s bioactivity)

Key Observations :

  • The pyridin-3-yl vs. pyridin-2-yl substitution in the target compound could alter binding orientation in biological systems .

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